1-(Chloromethyl)-4-methylpiperidine
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Overview
Description
1-(Chloromethyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound is characterized by a piperidine ring substituted with a chloromethyl group at the 1-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-methylpiperidine can be synthesized through various methods. One common approach involves the reaction of 4-methylpiperidine with formaldehyde and hydrochloric acid, leading to the formation of the chloromethyl derivative. The reaction typically requires a catalyst such as zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with chloromethylation reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium thiolate, or alcohols in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted piperidines with various functional groups depending on the nucleophile used.
- Oxidized derivatives such as N-oxides.
- Reduced derivatives with modified alkyl groups.
Scientific Research Applications
1-(Chloromethyl)-4-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a building block for drug development, particularly in the design of piperidine-based therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-methylpiperidine involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .
Comparison with Similar Compounds
1-(Chloromethyl)-4-ethylpiperidine: Similar structure with an ethyl group instead of a methyl group.
1-(Chloromethyl)-4-phenylpiperidine: Contains a phenyl group at the 4-position.
1-(Chloromethyl)-4-hydroxypiperidine: Substituted with a hydroxyl group at the 4-position.
Uniqueness: 1-(Chloromethyl)-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
62723-47-1 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
1-(chloromethyl)-4-methylpiperidine |
InChI |
InChI=1S/C7H14ClN/c1-7-2-4-9(6-8)5-3-7/h7H,2-6H2,1H3 |
InChI Key |
XIQBJCXJBWQWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCl |
Origin of Product |
United States |
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